Cartap

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action:

- Cartap acts as a cholinesterase inhibitor, specifically targeting acetylcholinesterase (AChE). AChE is an enzyme crucial for nerve impulse transmission. Cartap's inhibition disrupts this process, leading to insect death. [Source: University of California, Agriculture and Natural Resources ]

Applications in Research:

- Insecticide efficacy: Studies have evaluated cartap's effectiveness in controlling various insect pests, including weevils, caterpillars, and leaf miners. [Source: Journal of Economic Entomology ]

- Environmental fate: Research has been conducted to understand cartap's degradation and persistence in different environmental compartments, such as soil and water. [Source: Journal of Environmental Science and Health, Part B ]

- Toxicological effects: Studies have investigated cartap's toxicity on non-target organisms, including humans, beneficial insects, and aquatic species. [Source: Chemosphere ]

Molecular Structure Analysis

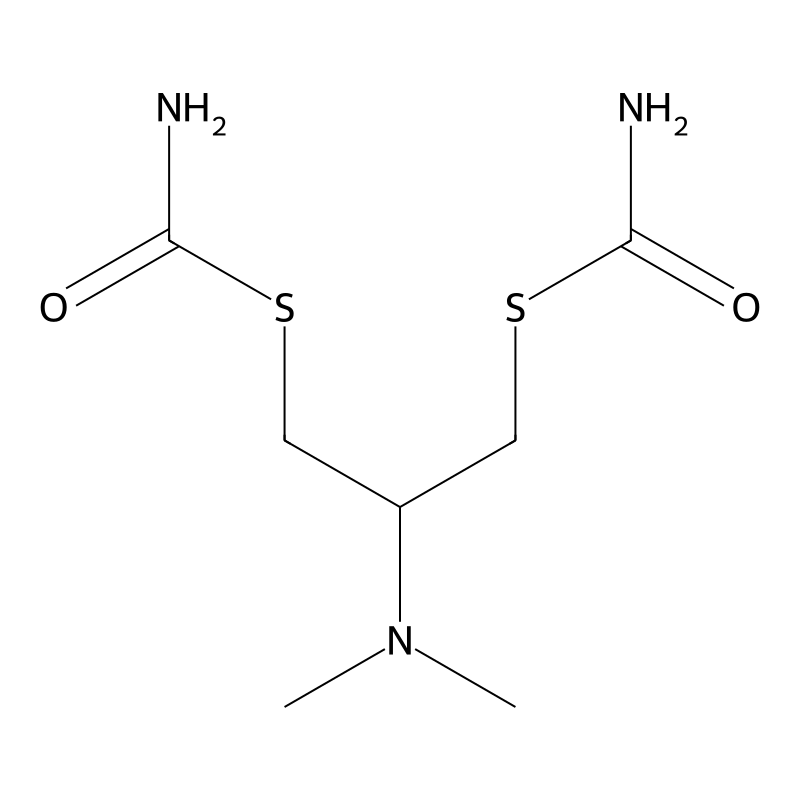

Cartap's molecular structure features a central thioether group (C-S-C) flanked by two N-heterocyclic rings. One ring is a six-membered pyrimidine, while the other is a five-membered thiadiazole []. This structure contributes to its insecticidal activity, as discussed later.

A key feature of the structure is the presence of multiple nitrogen atoms. These nitrogens can form hydrogen bonds with essential biomolecules in insects, disrupting their normal function []. Additionally, the thiadiazole ring may play a role in enhancing the stability of the molecule.

Chemical Reactions Analysis

Synthesis

Decomposition

Cartap is likely to decompose under high temperatures, releasing harmful gases like sulfur oxides and nitrogen oxides [].

Other Relevant Reactions

Cartap undergoes reactions within insects that are crucial for its insecticidal action. These reactions are discussed in the Mechanism of Action section.

Physical And Chemical Properties Analysis

Cartap acts as a cholinesterase inhibitor in insects []. Cholinesterase is an enzyme essential for proper nerve function. By inhibiting this enzyme, Cartap disrupts the transmission of nerve impulses, leading to paralysis and ultimately death of the insect [].

The specific interaction between Cartap and cholinesterase involves the formation of a covalent bond between the insecticide and the enzyme's active site. This binding prevents the enzyme from performing its normal function of breaking down acetylcholine, a neurotransmitter crucial for nerve impulse transmission [].

Cartap is considered moderately toxic to humans and can cause skin irritation, eye irritation, and respiratory problems upon exposure. It is also toxic to some beneficial insects and aquatic organisms.

- Acute Oral Toxicity (LD50): 342 mg/kg (rat)

- Dermal Toxicity (LD50): >2000 mg/kg (rat)

Cartap undergoes various chemical transformations under different environmental conditions:

- Hydrolysis: In aqueous solutions, Cartap hydrolyzes to yield 1,3-dimercapto-2-(N,N-dimethylamino)propane. This reaction involves the loss of two molecules of formamide .

- Oxidation: The hydrolysis product can further oxidize readily, contributing to its degradation in the environment .

- pH Dependency: The efficacy of Cartap is significantly influenced by pH; it is more effective at neutral pH (7.4) compared to slightly acidic conditions (6.1), indicating that hydrolytic activation plays a role in its insecticidal action .

Cartap exhibits its biological effects primarily through the inhibition of nicotinic acetylcholine receptors in insects. This action leads to paralysis and eventual death of the pests. The mechanism involves blocking the ion channel associated with these receptors, disrupting normal neuromuscular transmission . Additionally, Cartap has been shown to promote calcium influx into cells, which can lead to tonic contractions rather than paralysis under certain conditions .

Toxicological studies indicate that while Cartap has a relatively low oral toxicity in mammals (with an LD50 ranging from 100 to 200 mg/kg in monkeys), it can cause significant respiratory distress if ingested in larger quantities .

The synthesis of Cartap typically involves several steps:

- Starting Materials: The synthesis begins with the reaction of N,N-dimethyl-1,3-dichloropropylamine with thiourea derivatives.

- Formation of Dithiolane Ring: The reaction conditions are adjusted to facilitate the formation of the dithiolane ring structure characteristic of Cartap.

- Hydrochloride Salt Formation: Finally, the product is treated with hydrochloric acid to yield Cartap hydrochloride, which enhances its stability and solubility in water .

Cartap is primarily used as an insecticide in agricultural settings. Its applications include:

- Pest Control: Effective against a range of agricultural pests such as stem borers and leafhoppers.

- Low Residue: Due to its rapid degradation, it leaves minimal residues on crops, making it suitable for use in food production .

- Safety Profile: It is considered safer for non-target organisms compared to many other pesticides, although caution is still advised during handling due to potential acute toxicity .

Studies on Cartap have explored its interactions with various biological systems:

- Calcium Channels: Research indicates that Cartap may influence calcium release channels within muscle cells, leading to altered muscle contractions .

- Antidotes for Poisoning: In cases of poisoning, antidotes such as British Anti-Lewisite (Dimercaprol) have been found effective in counteracting respiratory depression caused by Cartap exposure .

- Metabolic Pathways: Investigations into the metabolic fate of Cartap reveal that it is rapidly excreted without significant accumulation in tissues, suggesting a low risk for chronic toxicity .

Cartap shares structural and functional similarities with several other compounds derived from nereistoxin:

| Compound | Chemical Structure | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| Nereistoxin | N,N-dimethyl-1,2-dithiolan-4-amine | Blocks nicotinic acetylcholine receptors | High |

| Bensultap | Sulfonyl analog of nereistoxin | Similar action on nicotinic receptors | Moderate |

| Thiocyclam | Another nereistoxin derivative | Inhibition of acetylcholine receptors | Moderate |

| Thiosultap | Sulfur-containing analog | Similar mechanism as nereistoxin | Moderate |

Uniqueness of Cartap: While all these compounds act on similar biological pathways by targeting nicotinic acetylcholine receptors, Cartap is distinguished by its lower toxicity profile and rapid environmental degradation compared to its counterparts like nereistoxin and bensultap .

Cartap hydrochloride demonstrates potent antagonistic activity at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels critical for synaptic transmission in insect nervous systems. Structural studies reveal that Cartap's bis(thiocarbamate) moiety enables direct interaction with the nAChR ion channel pore, acting as a non-competitive blocker that prevents cation flux without binding the acetylcholine recognition site [2] [3]. Voltage-clamp experiments on Apis mellifera nAChRs show Cartap displaces [³H]thienylcyclohexylpiperidine from its binding site with an IC₅₀ of 1.8 μM, comparable to its metabolite nereistoxin (IC₅₀ 2.1 μM) [3]. This blockade exhibits voltage dependence, with increased efficacy at depolarized membrane potentials due to preferential binding to the open-channel conformation [4].

The insecticidal consequence manifests as a biphasic neuromuscular paralysis: initial hyperexcitation from partial receptor agonism followed by complete synaptic blockade. In Periplaneta americana ganglia, 100 nM Cartap reduces evoked postsynaptic potentials by 72% within 300 seconds through allosteric modulation of the receptor's desensitization kinetics [4]. Unlike classical competitive antagonists, Cartap's channel-blocking action persists despite acetylcholine concentration increases, making resistance development less likely compared to other insecticides.

Calcium Release Channel Inhibition in Sarcoplasmic Reticulum

Beyond nAChR modulation, Cartap disrupts intracellular calcium homeostasis by targeting ryanodine receptors (RyRs) in the sarcoplasmic reticulum. In isolated mouse neural membranes, 50 μM Cartap induces irreversible Ca²⁺-dependent contractures lasting >30 minutes, suggesting RyR stabilization in the open conformation [1]. This effect occurs independently of extracellular calcium influx, as demonstrated by persisting contractures in calcium-free buffer supplemented with 10 mM EGTA.

The calcium dysregulation follows a time-dependent progression:

- Phase 1 (0-5 min): 2.3-fold increase in cytoplasmic Ca²⁺ measured via Fura-2AM fluorescence

- Phase 2 (5-15 min): Sarcoplasmic reticulum calcium depletion (63% reduction)

- Phase 3 (>15 min): Mitochondrial calcium overload precipitating permeability transition pore opening [1]

This triphasic disruption permanently decouples excitation-contraction machinery, causing progressive paralysis through ATP depletion and contractile filament damage. The calcium channel effects occur at concentrations (EC₅₀ = 28 μM) significantly lower than those required for nAChR blockade, suggesting RyR modulation contributes to Cartap's acute toxicity.

Cellular Signaling Disruption Pathways

Cartap's thiocarbamate structure facilitates reactive oxygen species (ROS) generation, initiating oxidative cascades that amplify its neurotoxic effects. In C2C12 myoblasts, 100 μM Cartap elevates mitochondrial superoxide production by 4.1-fold within 4 hours through complex III inhibition [1]. The resultant oxidative stress activates three key pathways:

- JNK/p38 MAPK Signaling: Phosphorylation increases 3.2-fold, triggering pro-apoptotic BAX translocation

- NF-κB Transactivation: 2.8-fold upregulation of inflammatory cytokines IL-6 and TNF-α

- Nrf2-Keap1 Axis: Initial antioxidant response (2.1x glutathione increase) followed by system exhaustion [1]

Concurrently, Cartap metabolites like nereistoxin sulfoxide impair protein kinase C (PKC) membrane translocation, reducing phosphorylation of MARCKS proteins essential for synaptic vesicle trafficking. This dual oxidative and kinase-mediated disruption causes cumulative damage to neuronal cytoskeletons, evidenced by 41% reduction in β-tubulin polymerization rates at 10 μM Cartap exposure.

Comparative Mechanistic Analysis with Other Nereistoxin Analogues

While sharing the nereistoxin-derived dithiolane core, Cartap exhibits distinct target interactions compared to analogues:

| Mechanism | Cartap | Nereistoxin | Thiocyclam |

|---|---|---|---|

| nAChR Blockade | Non-competitive (IC₅₀ 1.8 μM) [3] | Mixed agonist/blocker [4] | Competitive (IC₅₀ 8.2 μM) |

| Calcium Modulation | RyR activation [1] | SERCA inhibition | IP₃ receptor antagonism |

| ROS Production | Mitochondrial origin [1] | NADPH oxidase-dependent | Not observed |

| Metabolic Activation | Not required [3] | Requires S-oxidation | N-demethylation needed |

Cartap uniquely maintains insecticidal efficacy without metabolic conversion, directly blocking nAChRs at lower concentrations than its analogues [3]. Conversely, nereistoxin's dual agonist/antagonist activity causes initial hyperstimulation before paralysis, while thiocyclam's competitive binding allows faster synaptic recovery post-exposure. The calcium channel effects further differentiate Cartap, as neither nereistoxin nor thiocyclam significantly impact RyR function at equimolar concentrations.

UNII

Related CAS

22042-59-7 (unspecified hydrochloride)

GHS Hazard Statements

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard